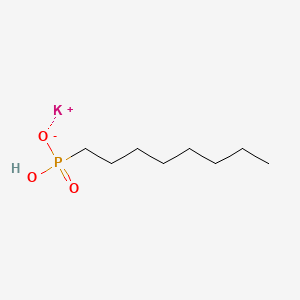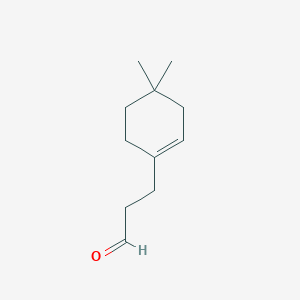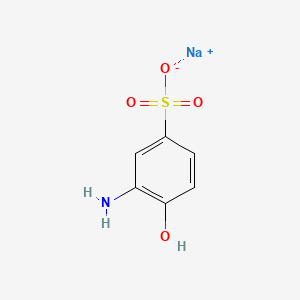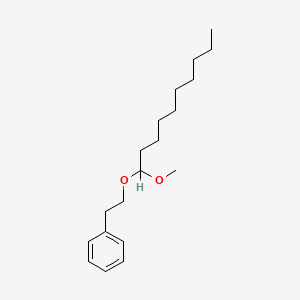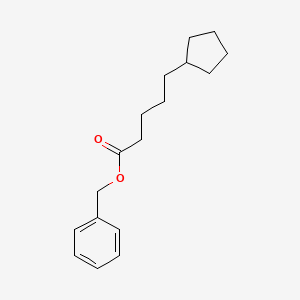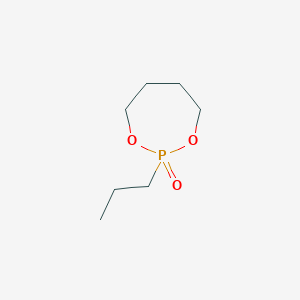![molecular formula C26H27N3O4S B12645344 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxa-4,9-diazaspiro[55]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two ring systems through a single atom, creating a rigid and stable structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, to facilitate the cyclization process.
Introduction of Functional Groups: The introduction of the cyclopropyl group and the isoquinoline moiety can be achieved through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, isoquinoline derivatives, and appropriate catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to obtain the desired product with high purity and yield.
化学反应分析
Types of Reactions
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functional groups, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce sulfonyl-reduced compounds.
科学研究应用
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- has a wide range of scientific research applications, including:
Biology: Its unique structure and functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the isoquinoline moiety suggests potential interactions with DNA or RNA, while the sulfonyl group may facilitate binding to proteins through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-(phenylmethyl)-: This compound shares the spirocyclic core but differs in the substituents attached to the core structure.
4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Similar in structure but lacks the isoquinoline and sulfonyl groups.
Uniqueness
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the isoquinoline moiety and the sulfonyl group distinguishes it from other spirocyclic compounds, making it a valuable target for further research and development.
属性
分子式 |
C26H27N3O4S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
4-cyclopropyl-9-(4-isoquinolin-6-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C26H27N3O4S/c30-25-17-33-26(18-29(25)23-5-6-23)10-13-28(14-11-26)34(31,32)24-7-3-19(4-8-24)20-1-2-22-16-27-12-9-21(22)15-20/h1-4,7-9,12,15-16,23H,5-6,10-11,13-14,17-18H2 |
InChI 键 |
VHEFCIONPXNYGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=C5)C=NC=C6)OCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


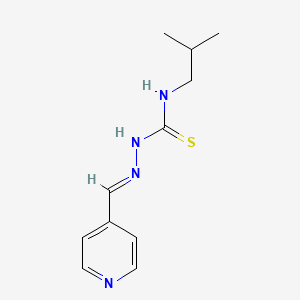
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
